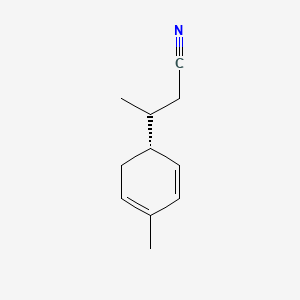
3-((R)-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile is an organic compound with a complex structure that includes a cyclohexadiene ring and a butanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile can be achieved through several methods. One common approach involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol, resulting in the substitution of the halogen with a nitrile group . Another method involves the dehydration of amides using phosphorus (V) oxide, which removes water from the amide group to form a nitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The nitrile group can participate in substitution reactions, such as the formation of hydroxynitriles from aldehydes and ketones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for the substitution of halogens with nitrile groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Hydroxynitriles and other nitrile derivatives.
Aplicaciones Científicas De Investigación
3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of 3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the hydride nucleophile from LiAlH4 attacks the electrophilic carbon in the nitrile group, forming an imine anion. This intermediate is stabilized by Lewis acid-base complexation and further reduced to form a primary amine .
Comparación Con Compuestos Similares
Similar Compounds
Butanenitrile: A simpler nitrile compound with similar reactivity but lacking the cyclohexadiene ring.
Cyclohexadiene derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
3-(®-4-Methylcyclohexa-2,4-dien-1-yl)butanenitrile is unique due to its combination of a cyclohexadiene ring and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
3-[(1R)-4-methylcyclohexa-2,4-dien-1-yl]butanenitrile |
InChI |
InChI=1S/C11H15N/c1-9-3-5-11(6-4-9)10(2)7-8-12/h3-5,10-11H,6-7H2,1-2H3/t10?,11-/m1/s1 |
Clave InChI |
UMNFQADPLQIMLI-RRKGBCIJSA-N |
SMILES isomérico |
CC1=CC[C@@H](C=C1)C(C)CC#N |
SMILES canónico |
CC1=CCC(C=C1)C(C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


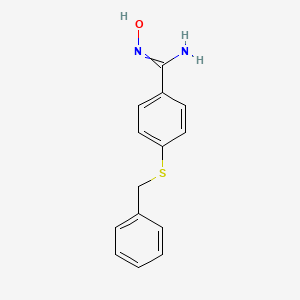
![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
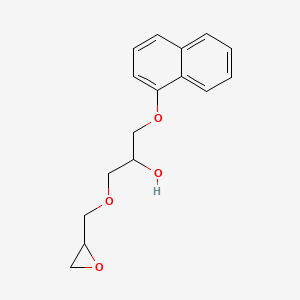

![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
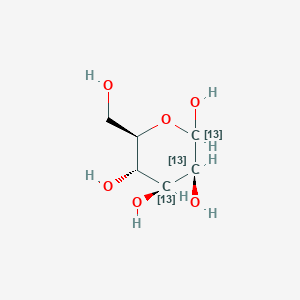
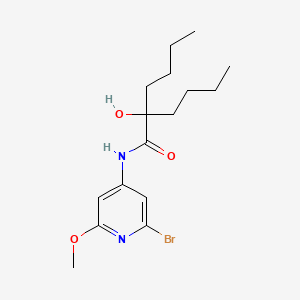
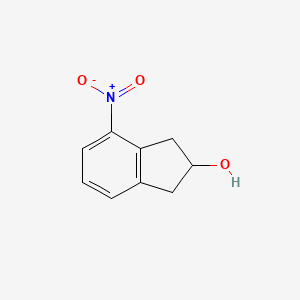
![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
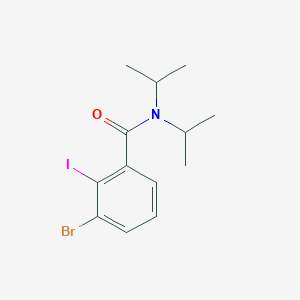
![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
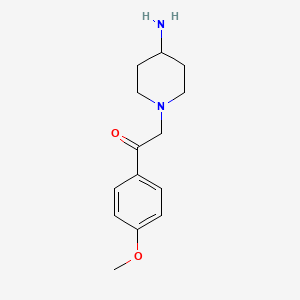
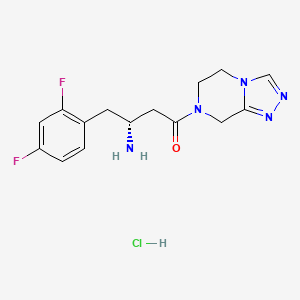
![Methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B13849312.png)
